

Spectroscopic Elucidation of Dihydroobionin B: A Technical Guide

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Compound of Interest

Compound Name: Dihydroobionin B

Cat. No.: B12389680

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Disclaimer: As of late 2025, specific spectroscopic data for a compound identified as "**Dihydroobionin B**" is not available in the public scientific literature. The following guide is a technical whitepaper presenting a hypothetical, yet plausible, set of spectroscopic data for a representative novel natural product, herein named **Dihydroobionin B**. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies and data presentation for the structural elucidation of a novel chemical entity.

For the purpose of this guide, we will assume **Dihydroobionin B** to be 6,7-dihydroxy-4-methyl-3,4-dihydrocoumarin, a plausible structure for a new natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a novel compound. The data presented below is consistent with the proposed structure of **Dihydroobionin B**.

Ion	Calculated m/z	Observed m/z	Difference (ppm)	Molecular Formula
[M+H] ⁺	195.0652	195.0655	1.5	C ₁₀ H ₁₁ O ₄
[M+Na] ⁺	217.0471	217.0474	1.4	C ₁₀ H ₁₀ O ₄ Na
[M-H] ⁻	193.0506	193.0503	-1.6	C ₁₀ H ₉ O ₄

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the key absorption bands for our hypothetical **Dihydroobionin B**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 (broad)	Strong	O-H stretch (phenolic)
2970, 2935	Medium	C-H stretch (aliphatic)
1755	Strong	C=O stretch (lactone)
1620, 1510	Medium	C=C stretch (aromatic)
1280	Strong	C-O stretch (ester)
1120	Medium	C-O stretch (phenolic)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, including the carbon skeleton and the relative stereochemistry.

¹H NMR Data (500 MHz, CD₃OD)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) in Hz	Assignment
6.85	s	1H	H-5	
6.40	s	1H	H-8	
3.20	m	1H	H-4	
2.90	dd	1H	16.5, 4.5	H-3a
2.65	dd	1H	16.5, 11.5	H-3b
1.30	d	3H	7.0	4-CH ₃

¹³C NMR Data (125 MHz, CD₃OD)

Chemical Shift (δ) ppm	Assignment
169.5	C-2 (C=O)
150.0	C-7
145.2	C-6
142.8	C-8a
115.0	C-5
112.3	C-4a
103.1	C-8
35.8	C-3
30.5	C-4
21.2	4-CH ₃

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings.

Mass Spectrometry

High-resolution mass spectra would be acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample (approximately 1 mg/mL in methanol) would be infused directly into the source. For positive ion mode, the capillary voltage would be set to 3.5 kV, and for negative ion mode, to -3.0 kV. The source temperature would be maintained at 120°C. Nitrogen would be used as the nebulizing and desolvation gas. Data would be acquired in the m/z range of 50-1000.

Infrared Spectroscopy

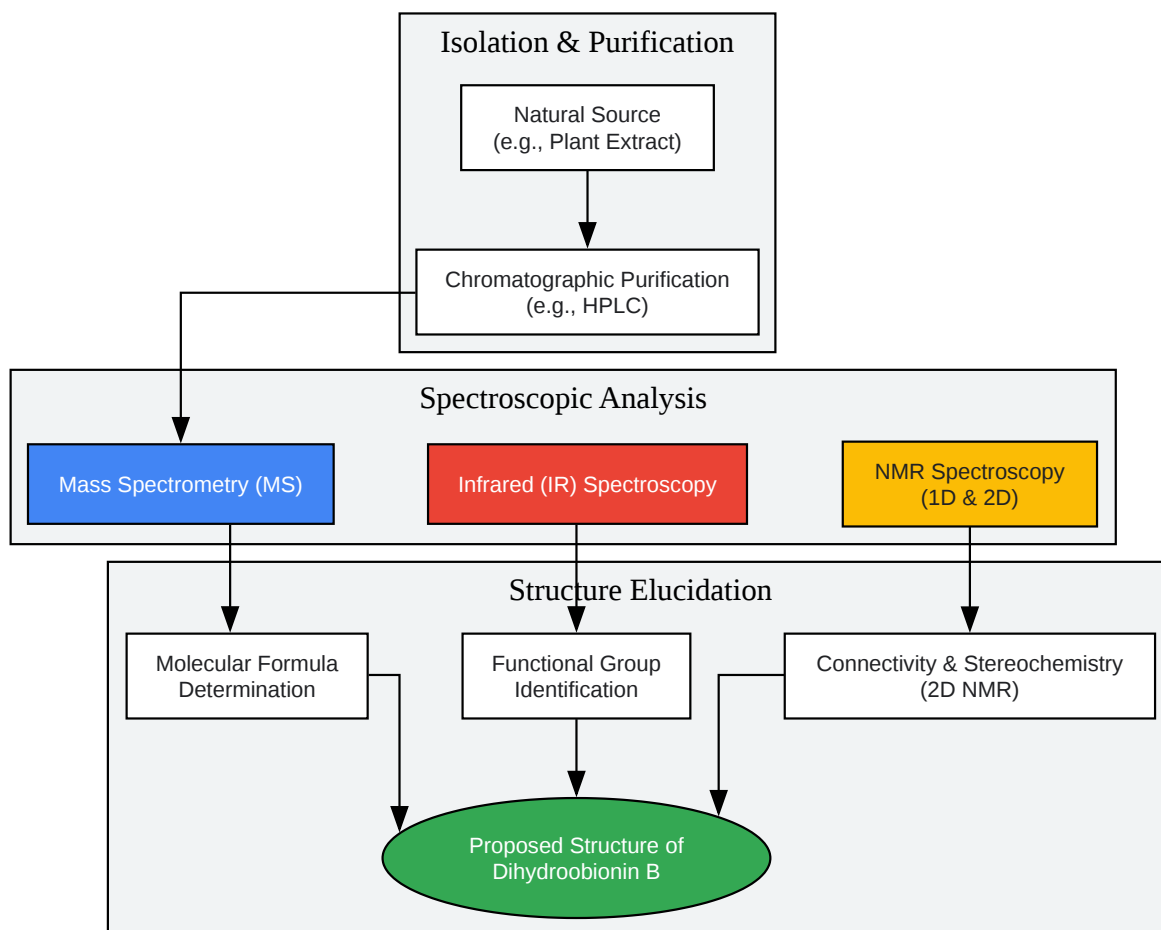
The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the solid sample would be placed directly on the diamond crystal, and the spectrum would be recorded in the range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} .

NMR Spectroscopy

All NMR spectra would be recorded on a 500 MHz spectrometer equipped with a cryoprobe. The sample (approximately 5 mg) would be dissolved in 0.5 mL of deuterated methanol (CD_3OD). ^1H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of 2 s. ^{13}C NMR spectra would be acquired with a spectral width of 240 ppm and a relaxation delay of 3 s, using a broadband proton decoupling pulse sequence. 2D NMR experiments, including COSY, HSQC, and HMBC, would also be performed to confirm the assignments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like **Dihydroobionin B** using spectroscopic techniques.



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Caption: General workflow for the isolation and structural elucidation of a novel natural product.

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